molecular formula C13H14N2 B1581896 1-Benzyl-1-phenylhydrazine CAS No. 614-31-3

1-Benzyl-1-phenylhydrazine

Cat. No. B1581896
CAS RN: 614-31-3
M. Wt: 198.26 g/mol
InChI Key: SQMOOVFBFVTTGF-UHFFFAOYSA-N
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Description

1-Benzyl-1-phenylhydrazine (BPH) is an organic compound that is used as an intermediate in organic synthesis. It is also known as benzylphenylhydrazine, benzhydrazine, and 1-benzhydrazine. BPH is a colorless, water-soluble compound with a melting point of 43-45°C. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. BPH is also used in the preparation of azo dyes, which are used in the textile industry.

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

1-Benzyl-1-phenylhydrazine is used in the synthesis of various organic compounds. For instance, it has been involved in the synthesis and biological evaluation of novel derivatives in benzothiazine chemistry. These derivatives are assessed for their inhibition activities against monoamine oxidases, with insights into their binding interactions and dynamic stability during docking studies (Ahmad et al., 2018).

2. Material Science and Polymer Chemistry

In material science, 1-Benzyl-1-phenylhydrazine is researched for its role in the degradation processes of materials like rubber. Studies have investigated the oxidative degradation of cis-1,4-polyisoprene by phenylhydrazine systems, shedding light on the mechanisms of degradation in polymers (KawabataNariyoshi et al., 1978).

3. Biomedical Research and Toxicology

Phenylhydrazine derivatives are studied for their interactions with biological systems, including their toxicological effects. Research on the oxidation of phenylhydrazine in biological systems, for instance, provides insights into the complexities of these interactions and the formation of various reactive intermediates (Misra & Fridovich, 1976).

4. Analytical Chemistry Applications

In analytical chemistry, 1-Benzyl-1-phenylhydrazine is used in developing detection methods and sensors. For example, a study on ultrasonic assisted synthesis of a tetrazine functionalized MOF (Metal-Organic Framework) demonstrates its application in the colorimetric detection of phenylhydrazine (Razavi et al., 2017).

5. Chemical Reactions and Mechanisms

It plays a role in understanding chemical reaction mechanisms, such as the hemoglobin-phenylhydrazine reaction, which is significant in studying hemolytic anemias and the formation of various oxidation products (Shetlar & Hill, 1985).

properties

IUPAC Name

1-benzyl-1-phenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOOVFBFVTTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210320
Record name N-Benzyl-N-phenylhydrazine
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1-phenylhydrazine

CAS RN

614-31-3
Record name 1-Phenyl-1-(phenylmethyl)hydrazine
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Record name 1-Benzylphenylhydrazine
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Record name 614-31-3
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Record name N-Benzyl-N-phenylhydrazine
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Record name N-benzyl-N-phenylhydrazine
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Record name 1-BENZYLPHENYLHYDRAZINE
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Synthesis routes and methods

Procedure details

1-benzyl-1-phenylhydrazine was prepared in the same manner as Synthesis Example 1 except for using 208.6 g (1.14 mol) of N-benzylaniline in place of diphenylamine. Said hydrazine was dissolved in a mixture of 1 l of ethanol and 50 ml of acetic acid, and 286 g (1.14 mol) of 2-formyl-4,5-diphenyloxazoline, represented by the formula ##STR9## was added. The resulting mixture was cooled to 10° C., and 250 g (3.82 mol) of zinc metal was added with caution not to raise the temperature over 20° C. After completion of the reaction, the reaction mixture was filtered and the filtrate was poured into water, thus giving a yellow precipitate. Recrystallization of the precipitate from a methyl ethyl ketone-ethanol (1:1) mixture gave 87.5 g of yellow crystals (yield 17.8% based on the amine).
Quantity
208.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-formyl-4,5-diphenyloxazoline
Quantity
286 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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